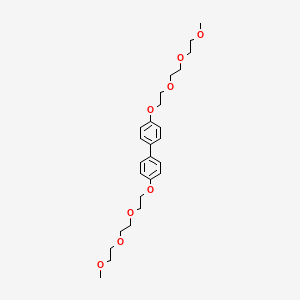
4,4'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl is a complex organic compound known for its unique structural properties. This compound features a biphenyl core with multiple ethoxy groups attached, making it highly soluble in various solvents and useful in a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the etherification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl involves its interaction with various molecular targets. The ethoxy groups enhance its solubility and facilitate its interaction with other molecules, making it effective in various applications. The pathways involved often include hydrogen bonding and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bipyridine
- 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
Uniqueness
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl stands out due to its biphenyl core, which provides rigidity and stability, combined with the flexibility and solubility imparted by the multiple ethoxy groups. This unique combination makes it highly versatile and useful in a variety of scientific and industrial applications .
Propriétés
Formule moléculaire |
C26H38O8 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]benzene |
InChI |
InChI=1S/C26H38O8/c1-27-11-13-29-15-17-31-19-21-33-25-7-3-23(4-8-25)24-5-9-26(10-6-24)34-22-20-32-18-16-30-14-12-28-2/h3-10H,11-22H2,1-2H3 |
Clé InChI |
ZFWZBRUDKFZIOG-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


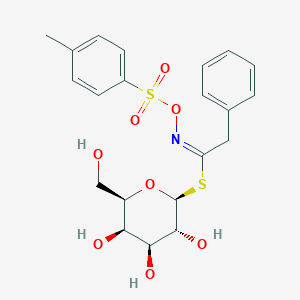
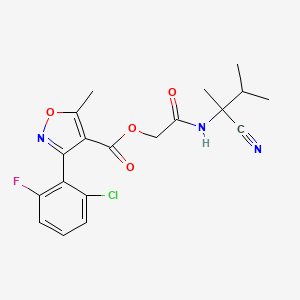
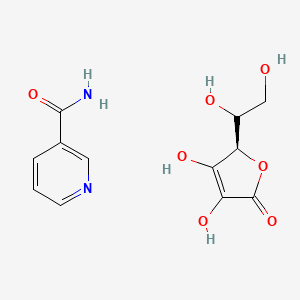
![2-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15280975.png)
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
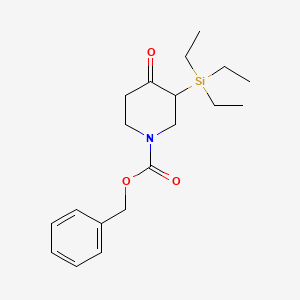

![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
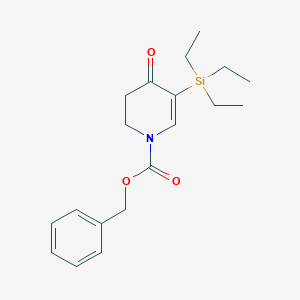

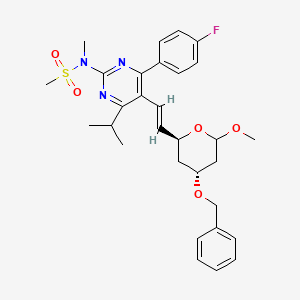

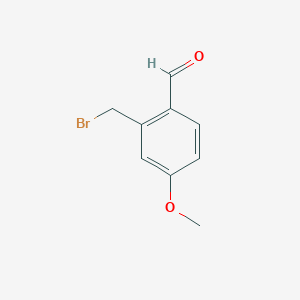
![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
